CAY10583

Overview

Description

CAY10583 is a potent and selective full agonist for the leukotriene B4 receptor type 2 (BLT2). It is known for its ability to promote keratinocyte migration and accelerate wound closure, making it a promising pharmaceutical agent for diabetic wounds .

Preparation Methods

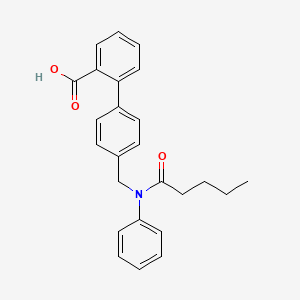

The synthesis of CAY10583 involves the reaction of 4-[(N-phenylpentanamido)methyl]phenylboronic acid with 2-bromobenzoic acid under Suzuki coupling conditions. The reaction is typically carried out in the presence of a palladium catalyst and a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures

Chemical Reactions Analysis

CAY10583 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

CAY10583 has been utilized extensively in scientific research to elucidate its effects on cellular behaviors and underlying mechanisms:

- Wound Healing : this compound has demonstrated significant efficacy in enhancing keratinocyte migration and accelerating wound closure. In diabetic rat models, it has been shown to stimulate fibroblast activity indirectly, promoting effective wound healing .

- Chemotaxis Studies : The compound has been employed to study cell motility functions, particularly chemotaxis. It has been confirmed that this compound binds competitively with LTB4 at the BLT2 receptor, influencing cellular movement .

- Biochemical Pathways : Research indicates that this compound activates downstream signaling pathways associated with phospholipase C (PLC) and protein kinase C (PKC), which are critical for various cellular responses .

Table 1: Summary of Biological Activities of this compound

Table 2: Dosage Effects in Animal Models

| Dosage (mg/kg) | Effect on Thermal Withdrawal Latency | Effect on Mechanical Withdrawal Latency | Reference |

|---|---|---|---|

| 5 | Significant increase | Significant increase | |

| 10 | Significant increase | Significant increase |

Case Studies

-

Diabetic Wound Healing :

In a study involving diabetic rats, topical application of this compound at a concentration of 10 µM for 14 days resulted in significantly improved wound closure rates compared to control groups. The study highlighted the compound's ability to enhance keratinocyte migration and fibroblast activity, showcasing its potential as a therapeutic agent for chronic wounds . -

Inflammatory Response Modulation :

Another research effort focused on the role of this compound in modulating inflammatory responses. The compound was found to inhibit nociceptive behavior during peripheral inflammation induced by zymosan injection, demonstrating its capacity to alleviate pain associated with inflammatory conditions . -

Chemotactic Motility :

Experiments conducted on CHO-K1 cells transfected with BLT2 revealed that this compound significantly enhanced chemotactic motility compared to controls. This effect was attributed to its binding affinity and subsequent activation of the BLT2 receptor .

Mechanism of Action

CAY10583 exerts its effects by selectively activating the leukotriene B4 receptor type 2 (BLT2). This activation leads to increased intracellular calcium levels and the phosphorylation of extracellular signal-regulated kinases (ERK), which in turn promotes keratinocyte migration and wound healing . The molecular targets involved include the BLT2 receptor and downstream signaling pathways such as the ERK pathway .

Comparison with Similar Compounds

CAY10583 is unique in its high selectivity and potency for the BLT2 receptor. Similar compounds include:

Leukotriene B4 (LTB4): A natural ligand for BLT2, but less selective and potent compared to this compound.

U75302: A BLT1 receptor antagonist, which does not have the same selectivity for BLT2.

LY255283: Another BLT2 agonist, but with different pharmacokinetic properties .

This compound stands out due to its specific action on BLT2 and its potential therapeutic applications in wound healing.

Biological Activity

CAY10583 is a selective agonist for the leukotriene B4 receptor 2 (BLT2), which has garnered attention for its potential therapeutic applications, particularly in modulating immune responses and promoting wound healing. This article delves into the biological activity of this compound, supported by various studies and research findings.

This compound primarily acts on the BLT2 receptor, a G-protein coupled receptor (GPCR) that mediates various physiological responses, including inflammation and pain modulation. The activation of BLT2 by this compound has been shown to influence several cellular processes:

- NK Cell Activity : Research indicates that while this compound can induce significant migration of natural killer (NK) cells, it does not enhance their cytotoxic activity against target cells when compared to leukotriene B4 (LTB4) stimulation. This suggests a selective role for BLT2 in chemotaxis rather than in cytotoxicity .

- TRPV1 Sensitization : In dorsal root ganglia cultures, this compound was found to inhibit LTB4-induced sensitization of the TRPV1 ion channel, which is involved in pain sensation. This desensitizing effect is particularly notable at higher concentrations of LTB4, highlighting the complex interplay between BLT1 and BLT2 receptors .

Wound Healing Properties

This compound has demonstrated promising effects in promoting wound healing:

- Keratinocyte Migration : Studies have shown that this compound enhances keratinocyte migration in vitro, which is crucial for effective wound closure. In vivo experiments revealed that topical application of this compound significantly accelerated wound healing in full-thickness skin wounds compared to control groups .

- Dosage and Efficacy : In a controlled study, administration of this compound at 10 μM over 14 days resulted in greater wound closure rates, emphasizing its potential as a therapeutic agent for diabetic ulcers and other chronic wounds .

Table 1: Summary of Biological Activities of this compound

Case Studies

- NK Cell Response Study : In a study examining the effects of LTB4 and its receptors on NK cells, preincubation with this compound did not enhance cytotoxicity against K562 cells, indicating that while BLT2 activation promotes migration, it does not directly contribute to cytotoxic functions .

- Pain Modulation Study : Another investigation highlighted the role of this compound in modulating pain responses through TRPV1 desensitization. The study demonstrated that intraplantar administration of this compound could significantly reduce thermal hyperalgesia induced by zymosan, further supporting its analgesic potential in inflammatory conditions .

Properties

IUPAC Name |

2-[4-[(N-pentanoylanilino)methyl]phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO3/c1-2-3-13-24(27)26(21-9-5-4-6-10-21)18-19-14-16-20(17-15-19)22-11-7-8-12-23(22)25(28)29/h4-12,14-17H,2-3,13,18H2,1H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUJTVDNJFPZYBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C(=O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40680163 | |

| Record name | 4'-{[Pentanoyl(phenyl)amino]methyl}[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862891-27-8 | |

| Record name | 4'-{[Pentanoyl(phenyl)amino]methyl}[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does CAY10583 interact with BLT2 and what are the downstream effects?

A: this compound binds to BLT2, a G protein-coupled receptor, and activates downstream signaling pathways. [, , , ] This activation leads to a cascade of events, including the stimulation of phospholipase C (PLC) and protein kinase C (PKC). [, ] Ultimately, this compound promotes cell proliferation and migration, particularly in epithelial cells. [, , ]

Q2: What evidence suggests a role for this compound in wound healing?

A: Studies using both in vitro and in vivo models have shown that this compound can accelerate wound healing. In cultured intestinal epithelial cells, this compound enhanced wound repair by promoting cell proliferation. [, ] Similar effects were observed in a mouse model of indomethacin-induced intestinal injury, where this compound treatment led to faster healing compared to untreated controls. [] Furthermore, research suggests that this compound might contribute to wound healing in diabetic rats by stimulating keratinocyte migration and fibroblast activity. []

Q3: Are there any structural analogs of this compound with similar biological activity?

A: Yes, researchers have synthesized structural derivatives of this compound and evaluated their activity. [] Some of these derivatives exhibited potent BLT2 agonistic activity in vitro, with some showing even greater potency than this compound in stimulating wound closure. [] This highlights the potential for developing novel wound-healing agents based on the this compound scaffold.

Q4: What are the limitations of current research on this compound?

A: While promising, the research on this compound is still in its early stages. Most studies have focused on its effects on wound healing, and further research is needed to explore its full therapeutic potential and potential risks. [, ] Additionally, the long-term effects of this compound treatment and its potential impact on other physiological processes remain to be fully elucidated.

Q5: What techniques are used to study this compound and its interactions with BLT2?

A5: Various techniques are employed to investigate this compound. These include:

- Cell-based assays: Scratch assays are used to assess the compound's effect on cell migration, while proliferation assays measure its impact on cell growth. [, , ]

- Animal models: Researchers use rodent models of wound healing and intestinal injury to study the in vivo effects of this compound. [, ]

- Fluorescent labeling: A fluorescent derivative of this compound has been developed, allowing researchers to visualize its binding to BLT2 in cells and tissues. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.